Cas no 63740-97-6 (3’,4’-(Methylenedioxy)butyrophenone)
3’,4’-(Methylenedioxy)butyrophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
- 1-(1,3-Benzodioxol-5-yl)-1-butanone~5-Butyryl-1,3-benzodioxole
- 3’,4’-(Methylenedioxy)butyrophenone
- 3,4-(Methylenedioxy)Butyrophenone
- 1-(1,3-benzodioxol-5-yl)-1-Butanone
- 1-(1,3-benzodioxol-5-yl)butan-1-one
- 5-Butyryl-1,3-benzodioxole
- 3',4'-(Methylenedioxy)butyrophenone
- 1-(2H-1,3-benzodioxol-5-yl)butan-1-one
- PubChem14226
- 1,3-Benzodioxole-5-butyroyl
- SBB067418
- FCH1116130
- LS11353
- 1-(1,3-Benzodioxole-5-yl)-1-butanone
- ST092727
- 1-Butanone,1-(1,3-benzodio
- EN300-2754900
- MFCD01075043
- 1-Butanone,1-(1,3-benzodioxol-5-yl)-
- DS-17626
- CS-0152464
- AC-9515
- s11933
- A8768
- DTXSID00473093
- SY062284
- FT-0614109
- 1-(5-Benzodioxolyl)-1-butanone
- 3,4-(Methylenedioxy)butyrophenone, AldrichCPR
- 1-(1,3-dioxaindan-5-yl)butan-1-one
- 63740-97-6
- SCHEMBL3924051
- AKOS015909855
- 1-Benzo[1,3]dioxol-5-yl-butan-1-one
- VHOZZIUFGVJOEL-UHFFFAOYSA-N
- DA-04121
-
- MDL: MFCD01075043
- Inchi: 1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3
- InChI Key: VHOZZIUFGVJOEL-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(=CC1=2)C(CCC)=O
- BRN: 168758
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.5
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White or light brown powder
- Density: 1.163
- Melting Point: 47-49°C
- Boiling Point: 319.3°C at 760 mmHg
- Flash Point: 137.9 °C
- Refractive Index: 1.538
- PSA: 35.53000
- LogP: 2.39810
- Solubility: Insoluble in water
3’,4’-(Methylenedioxy)butyrophenone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature(BD81468)
- Safety Term:S24/25
3’,4’-(Methylenedioxy)butyrophenone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3’,4’-(Methylenedioxy)butyrophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M304010-500mg |
3’,4’-(Methylenedioxy)butyrophenone |
63740-97-6 | 500mg |
$150.00 | 2023-05-17 | ||
| TRC | M304010-5g |
3’,4’-(Methylenedioxy)butyrophenone |
63740-97-6 | 5g |
$ 800.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL432-20g |
3’,4’-(Methylenedioxy)butyrophenone |
63740-97-6 | 98% | 20g |
591.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL432-25g |
3’,4’-(Methylenedioxy)butyrophenone |
63740-97-6 | 98% | 25g |
689CNY | 2023-11-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL432-5g |
3’,4’-(Methylenedioxy)butyrophenone |
63740-97-6 | 98% | 5g |
171.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL432-1g |
3’,4’-(Methylenedioxy)butyrophenone |
63740-97-6 | 98% | 1g |
56CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B893665-100g |
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one |
63740-97-6 | 98% | 100g |
1,774.80 | 2021-05-17 | |
| Fluorochem | 222625-1g |
3',4'-(Methylenedioxy)butyrophenone |
63740-97-6 | 95% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 222625-5g |
3',4'-(Methylenedioxy)butyrophenone |
63740-97-6 | 95% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 222625-25g |
3',4'-(Methylenedioxy)butyrophenone |
63740-97-6 | 95% | 25g |
£129.00 | 2022-03-01 |
3’,4’-(Methylenedioxy)butyrophenone Suppliers
3’,4’-(Methylenedioxy)butyrophenone Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3’,4’-(Methylenedioxy)butyrophenone
Professional Introduction to 3’,4’-(Methylenedioxy)butyrophenone (CAS No. 63740-97-6)
3’,4’-(Methylenedioxy)butyrophenone, identified by its Chemical Abstracts Service (CAS) number CAS No. 63740-97-6, is a significant compound in the field of chemical and pharmaceutical research. This molecule, belonging to the butyrophenone class, has garnered attention due to its unique structural and pharmacological properties. The presence of a methylene dioxy group in its structure contributes to its distinct chemical behavior and potential applications in various scientific domains.
The compound's molecular structure consists of a benzene ring substituted with a butyrophenone moiety at the 3' and 4' positions, linked by a methylenedioxy group. This configuration imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis and a candidate for further pharmacological exploration. The methylene dioxy substituent is particularly noteworthy, as it is commonly associated with compounds exhibiting enhanced reactivity and biological activity.
In recent years, research on 3’,4’-(Methylenedioxy)butyrophenone has expanded significantly, driven by its potential applications in medicinal chemistry. Studies have explored its role as a precursor in the synthesis of more complex molecules, including those with therapeutic implications. The compound's ability to undergo various chemical transformations makes it a versatile building block for designing novel pharmacophores.
One of the most compelling areas of research involving CAS No. 63740-97-6 is its investigation as a potential intermediate in the development of bioactive compounds. The methylenedioxy group is known to influence the electronic properties of aromatic systems, which can be harnessed to modulate the activity of derived molecules. For instance, derivatives of this compound have been studied for their potential interactions with biological targets, suggesting applications in drug discovery.
The pharmacological profile of 3’,4’-(Methylenedioxy)butyrophenone has been the focus of several experimental studies. Researchers have examined its effects on various enzymatic and receptor systems, aiming to uncover new therapeutic possibilities. Preliminary findings indicate that certain derivatives may exhibit properties relevant to neurological and cardiovascular applications, although further research is necessary to fully elucidate their mechanisms of action.
The synthesis of CAS No. 63740-97-6 and its derivatives has also been optimized in recent years, with advancements in synthetic methodologies enhancing both yield and purity. These improvements have facilitated more detailed structural elucidation and functional studies, contributing to a better understanding of the compound's behavior in different chemical environments.
In the context of industrial applications, 3’,4’-(Methylenedioxy)butyrophenone holds promise as a key intermediate in the production of specialty chemicals and fine intermediates. Its structural features allow for modifications that can tailor its properties for specific industrial uses, such as in polymer chemistry or agrochemical formulations. The compound's stability under various conditions also makes it suitable for large-scale manufacturing processes.
The environmental impact of using CAS No. 63740-97-6 as a chemical intermediate has also been considered in recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches are crucial for ensuring that the use of this compound aligns with broader environmental goals while maintaining high standards of efficiency and productivity.
The future directions for research on 3’,4’-(Methylenedioxy)butyrophenone are multifaceted. Continued investigation into its pharmacological potential will likely uncover new therapeutic applications, while advancements in synthetic chemistry may lead to more efficient production methods. Additionally, exploring its role in interdisciplinary fields such as materials science could open up new avenues for innovation.
In conclusion, CAS No. 63740-97-6, or more specifically, the molecule known as 3’,4’-(Methylenedioxy)butyrophenone, represents a fascinating subject of study with significant implications across multiple scientific disciplines. Its unique structure and versatile reactivity position it as a valuable asset in both academic research and industrial applications. As our understanding of this compound grows, so too will its potential contributions to science and technology.
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